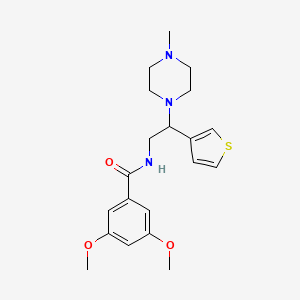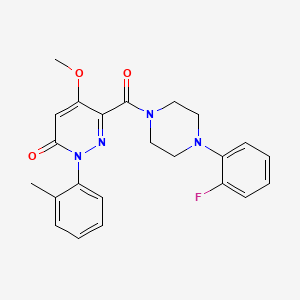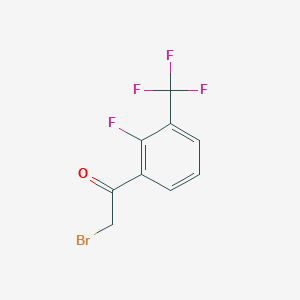![molecular formula C13H21N3O3 B2572298 tert-Butyl-N-{2-[(1-Methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate CAS No. 1803597-73-0](/img/structure/B2572298.png)
tert-Butyl-N-{2-[(1-Methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazole and its derivatives have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, similar compounds have been synthesized through various methods. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, which involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Ceftolozan, abgeleitet aus strukturellen Modifikationen von FK518, weist potente antibakterielle Eigenschaften auf. Verbindung 1 dient als ein Schlüsselzwischenprodukt in der Ceftolozan-Synthese. Forscher haben seine antibakterielle Aktivität gegen sowohl grampositive (Staphylococcus aureus und Bacillus subtilis) als auch gramnegative (Escherichia coli und Pseudomonas aeruginosa) Stämme bewertet . Weitere Untersuchungen seiner spezifischen Wirkmechanismen und potenziellen klinischen Anwendungen sind gerechtfertigt.
Jaspin B-Vorläufer
®-tert-Butyl-(1-Hydroxybut-3-yn-2-yl)carbamate, ein Zwischenprodukt bei der Synthese des Naturprodukts Jaspin B, besitzt zytotoxische Aktivität gegen humane Karzinomzellinien. Verbindung 1 wird aus L-Serin in mehreren Schritten synthetisiert, darunter Veresterung, Schutz, Reduktion und die Corey-Fuchs-Reaktion . Das Verständnis seiner Rolle bei der Jaspin B-Biosynthese könnte zu neuartigen Antikrebsmedikamenten führen.
Lösungsmittelfreie Synthese
Eine effiziente einstufige Zwei-Schritt-Synthese von Verbindung 1 wurde in guter Ausbeute durch eine lösungsmittelfreie Kondensations-/Reduktionsreaktionssequenz erzielt. Ausgehend von 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amin und p-Methoxybenzaldehyd bietet diese Methode einen praktikablen Weg zur Gewinnung von Verbindung 1 . Forscher können seine Anwendungen in der grünen Chemie und seine Skalierbarkeit untersuchen.
Strukturstudien
Eine detaillierte Charakterisierung von Verbindung 1 und ihren Zwischenprodukten mittels Massenspektrometrie, 1H und 13C NMR sowie FT-IR-Spektroskopie war entscheidend für das Verständnis ihrer Reaktivität und Stabilität während der Synthese . Weitere Röntgenbeugungsstudien könnten seine Kristallstruktur aufdecken und bei der Wirkstoffentwicklung helfen.
Mechanistische Einblicke
Forscher können die enzymatischen Reaktionen untersuchen, die an der Ceftolozan-Synthese beteiligt sind, wobei der Fokus auf die Rolle von Verbindung 1 liegt. Das Verständnis ihrer Wechselwirkungen mit Enzymen und Substraten wird unser Wissen über die Biosynthesewege von Antibiotika erweitern.
Zusammenfassend lässt sich sagen, dass Verbindung 1 vielversprechend in der antibakteriellen Therapie, der Naturproduktsynthese, der grünen Chemie und den Strukturstudien ist. Seine vielseitigen Anwendungen rechtfertigen weitere Untersuchungen, um sein volles Potenzial in der Wirkstoffentwicklung und wissenschaftlichen Forschung freizusetzen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden!
Wirkmechanismus
Target of Action
Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is an important intermediate product in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria . Therefore, the primary targets of this compound are bacterial cells, specifically their cell wall synthesis machinery.
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of the bacterial cell wall . This is achieved through the binding and inactivation of penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria . The inhibition of PBPs leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Biochemical Pathways
The compound affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption leads to the weakening and eventual rupture of the cell wall, causing bacterial cell death .
Pharmacokinetics
As an intermediate in the synthesis of ceftolozane , its ADME properties would be significantly altered during the subsequent steps of drug synthesis. The final drug, ceftolozane, is known to have good bioavailability when administered intravenously .
Result of Action
The result of the action of Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate, through its role in the synthesis of ceftolozane, is the effective killing of a broad spectrum of bacteria . This includes potent activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Action Environment
The action of Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate, and its resultant compound ceftolozane, can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of efflux pumps or other resistance mechanisms in bacteria
Eigenschaften
IUPAC Name |
tert-butyl N-[2-formyl-3-(1-methylpyrazol-4-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-6-11(9-17)5-10-7-15-16(4)8-10/h7-9,11H,5-6H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIDTJXINOQSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CN(N=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid](/img/structure/B2572215.png)


![1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2572220.png)
![1-[(2-chloro-6-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2572225.png)


![3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2572229.png)
![3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B2572230.png)

![N-(3-fluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2572233.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2572235.png)

